![molecular formula C13H16ClNO3 B2928352 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide CAS No. 2411296-43-8](/img/structure/B2928352.png)
2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide
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Overview
Description
2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant enzymes.
Biochemical and Physiological Effects:
2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It also possesses neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide in lab experiments include its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Its limitations include its relatively low solubility in water, which may limit its bioavailability in vivo.
Future Directions
For the research on 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide include the development of more efficient synthesis methods to improve its yield and purity. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. The development of more potent analogs of 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide may also be explored for their potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide involves the reaction of 8-methoxy-6-methyl-2H-chromen-4-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform and the product is obtained in good yield after purification.
Scientific Research Applications
2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8-5-9-10(15-12(16)7-14)3-4-18-13(9)11(6-8)17-2/h5-6,10H,3-4,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCQUUKXNMZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide |
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